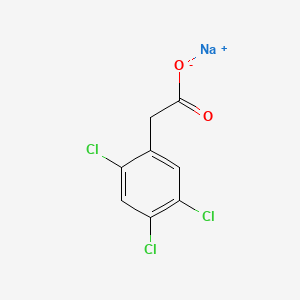

Sodium 2,4,5-trichlorophenylacetate

Description

Contextualization of Sodium 2,4,5-Trichlorophenylacetate within Chlorinated Phenylacetate Research

Chlorinated phenylacetates are a class of organic compounds characterized by a phenyl ring substituted with one or more chlorine atoms and an acetic acid group. Research in this area has been largely driven by the widespread use of some of these compounds as herbicides. ontosight.ai The position and number of chlorine atoms on the benzene (B151609) ring significantly influence the compound's chemical and toxicological properties.

This compound, as a salt of 2,4,5-trichlorophenylacetic acid, is significant within this context. The study of its solubility, dissociation in aqueous solutions, and interaction with soil matrices is informed by the broader knowledge base of chlorinated phenylacetates. Research on the synthesis of various chlorinated phenylacetic acids, for instance, provides insights into the potential formation pathways and impurities that might be associated with this compound. nih.gov

Historical Trajectory of Research on Chlorinated Aromatic Compounds

The history of research on chlorinated aromatic compounds is deeply intertwined with the development of synthetic pesticides in the mid-20th century. The herbicidal properties of chlorinated phenoxyacetic acids, including 2,4-D and 2,4,5-T, were discovered in the 1940s, leading to their extensive use in agriculture and forestry.

A significant portion of historical research focused on the efficacy of these herbicides. However, concerns about their environmental persistence, potential for bioaccumulation, and the presence of highly toxic impurities, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in 2,4,5-T, shifted the research focus towards their environmental fate and toxicology. ipen.org This historical context is crucial for understanding the research impetus behind compounds like this compound, as studies on the parent compound's environmental behavior provide a direct analogy.

Significance of this compound as a Model Compound in Environmental Science

While not as extensively studied as its parent acid, this compound serves as a useful model compound in environmental science for several reasons. Its water solubility makes it a relevant subject for studying the transport and fate of chlorinated organic pollutants in aquatic systems. Research on the sorption and leaching of analogous compounds in soil provides a predictive framework for how this compound might behave in terrestrial environments. nih.gov

Studies on the microbial and photodegradation of 2,4,5-T and other chlorinated phenoxyacetic acids are directly applicable to understanding the potential degradation pathways of its sodium salt. nih.gov For instance, the degradation of 2,4,5-trichlorophenoxyacetic acid has been shown to proceed via the formation of 2,4,5-trichlorophenol (B144370). nih.gov Furthermore, its well-defined chemical structure allows it to be used as a reference standard in the development of analytical methods for detecting chlorinated pollutants in environmental samples. sigmaaldrich.comjctlm.org

The toxicity of related compounds to various aquatic organisms, and how this toxicity is influenced by environmental factors such as pH, provides a basis for assessing the potential ecological risks associated with this compound. osti.gov

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₄Cl₃NaO₂ | 261.46 | 53404-91-4 |

| 2,4,5-Trichlorophenylacetic acid | C₈H₅Cl₃O₂ | 239.48 | 93-76-5 |

| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | 197.45 | 95-95-4 |

Data sourced from PubChem nih.gov

Degradation Studies of Related Chlorinated Compounds

| Compound | Degradation Method | Key Findings | Reference |

| 2,4,5-Trichlorophenoxyacetic acid | Microbial degradation by Nocardioides simplex | Total dechlorination and utilization as a carbon source. Degradation proceeds via 2,4,5-trichlorophenol and 2,4-dichlorophenoxyacetic acid. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid | Sorption on volcanic soils | Sorption is influenced by soil organic carbon content and the presence of Al/Fe oxides. | nih.gov |

| 2,4,5-Trichlorophenol | Aquatic toxicity | Toxicity to freshwater animals decreases with increasing water pH. | osti.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

53404-91-4 |

|---|---|

Molecular Formula |

C8H4Cl3NaO2 |

Molecular Weight |

261.5 g/mol |

IUPAC Name |

sodium;2-(2,4,5-trichlorophenyl)acetate |

InChI |

InChI=1S/C8H5Cl3O2.Na/c9-5-3-7(11)6(10)1-4(5)2-8(12)13;/h1,3H,2H2,(H,12,13);/q;+1/p-1 |

InChI Key |

SPAOUGSHIFOWDT-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Sodium 2,4,5 Trichlorophenylacetate

Established Synthetic Routes to Sodium 2,4,5-Trichlorophenylacetate

The traditional and most common method for synthesizing this compound involves two primary stages: the synthesis of the 2,4,5-trichlorophenol (B144370) precursor and its subsequent conversion to the final sodium salt.

The principal precursor for the synthesis of this compound is 2,4,5-trichlorophenol (2,4,5-TCP). wikipedia.orgbritannica.com The commercial production of 2,4,5-TCP has historically relied on the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. chemicalbook.comprepchem.com This reaction is typically carried out using sodium hydroxide (B78521) in a solvent like methanol (B129727) under high pressure and temperature. prepchem.com The choice and control of these reaction conditions are critical, as they significantly influence the purity of the final product. prepchem.com

Another documented method for deriving 2,4,5-TCP is through a Sandmeyer reaction starting from 2,4,5-trichloroaniline. chemicalbook.com This process involves diazotization of the aniline (B41778) with sodium nitrite (B80452) and sulfuric acid, followed by a reaction with copper(II) sulfate. chemicalbook.com While this method can produce a high-purity product, it is a multi-step process. chemicalbook.com Direct chlorination of 2,5-dichlorophenol (B122974) has been found to be an inefficient route, resulting in poor yields. chemicalbook.com

Table 1: Comparison of 2,4,5-Trichlorophenol Synthesis Routes

| Starting Material | Key Reagents | Typical Conditions | Reported Yield |

|---|---|---|---|

| 1,2,4,5-Tetrachlorobenzene | Sodium hydroxide, Methanol | High temperature and pressure | Not specified |

This table provides a summary of key parameters for different synthetic pathways to 2,4,5-Trichlorophenol based on available research findings.

Once 2,4,5-trichlorophenol is synthesized, it is converted to its sodium salt, sodium 2,4,5-trichlorophenoxide, by reacting it with a base such as sodium hydroxide. ontosight.ai The synthesis of the final product, known commercially as 2,4,5-T, is then achieved through the condensation of sodium 2,4,5-trichlorophenoxide with sodium chloroacetate. pic.int This reaction forms the phenoxyacetic acid structure. nih.gov The resulting product is the sodium salt of 2,4,5-trichlorophenoxyacetic acid, also referred to as this compound. ontosight.ainih.gov

Investigation of Alternative Synthetic Approaches

Research has been conducted to find alternative synthetic pathways to 2,4,5-trichlorophenol that might offer better yields or, more importantly, avoid the formation of hazardous byproducts. One such approach involves the chlorination of 2,5-dichlorophenol with chlorine in the presence of a liquid inert polar aprotic reaction medium, such as nitrobenzene, and a Lewis acid catalyst like aluminium chloride. google.com A significant advantage claimed for this method is that it can produce 2,4,5-trichlorophenol that is free of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), provided the starting materials are also dioxin-free. google.com

Another alternative approach that has been explored is the demethylation of trichloroanisole using aluminium chloride as the demethylating agent. prepchem.com Other Lewis acids, such as ferric chloride, were found to be less effective in this process. prepchem.com

Byproduct Formation During Synthesis: The Case of Dioxin Analogs

A major and well-documented issue in the synthesis of 2,4,5-trichlorophenol, and consequently 2,4,5-T and its sodium salt, is the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). pic.intnih.govcoresta.org TCDD is not an intended product but forms as a contaminant during the synthesis of the 2,4,5-TCP precursor, particularly during the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. nih.gov

The formation of TCDD is highly dependent on the reaction temperature; if the temperature rises above 160°C during the hydrolysis step, a side reaction occurs that leads to the production of TCDD. bris.ac.uk Consequently, all commercially produced 2,4,5-T is contaminated with TCDD to some extent. pic.int While modern manufacturing processes have significantly reduced the levels of this contaminant, historical production methods resulted in much higher concentrations. pic.int

Table 2: TCDD Contamination Levels in 2,4,5-T

| Manufacturing Condition | TCDD Contamination Level (ppm) |

|---|---|

| Uncontrolled (Historical) | As high as 30-40 ppm |

| Typical Current Production | ~0.05 ppm |

This table illustrates the range of TCDD contamination found in 2,4,5-T, highlighting the impact of manufacturing process control. pic.int

The presence of these dioxin analogs has been a primary driver for the severe restrictions and bans placed on 2,4,5-T products globally. pic.int

Environmental Dynamics and Abiotic Transformation of Sodium 2,4,5 Trichlorophenylacetate

Environmental Distribution and Partitioning in Various Environmental Compartments

There is a lack of specific experimental data, such as soil organic carbon-water (B12546825) partitioning coefficients (Koc), to definitively quantify the distribution and partitioning of Sodium 2,4,5-trichlorophenylacetate in environmental compartments like soil, sediment, and water.

As a salt, this compound is expected to be soluble in water. ontosight.ai Upon entering the environment, it would dissociate into the sodium cation (Na+) and the 2,4,5-trichlorophenylacetate anion. The anion's mobility in soil would be influenced by factors such as soil pH, organic matter content, and clay content. Generally, anions are less likely to adsorb strongly to soils compared to their neutral counterparts. The Environmental Protection Agency (EPA) has indicated that the compound may persist in the environment, suggesting it is not rapidly degraded. ontosight.ai

Partitioning Coefficients for this compound

| Parameter | Value | Environmental Compartment | Source |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available | Soil/Sediment | N/A |

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes, such as reactions with water (hydrolysis), oxygen (oxidation), or light (photolysis). Specific research detailing these pathways for this compound is not available.

Hydrolytic Transformations

No experimental data on the specific hydrolytic transformation rates or products for this compound are available. In an aqueous environment, the compound will dissociate. The resulting 2,4,5-trichlorophenylacetate anion is the conjugate base of a weak acid and could theoretically undergo hydrolysis. However, the stability of the phenylacetic acid structure suggests that abiotic hydrolysis of the anion itself is unlikely to be a significant degradation pathway under typical environmental pH conditions.

Oxidative Degradation Mechanisms

There is no available information from the searched literature detailing the abiotic oxidative degradation mechanisms of this compound in environmental settings. In theory, advanced oxidation processes could potentially degrade the compound, but specific reactants, conditions, and resulting products have not been documented.

Photolytic Decomposition and Photoreaction Products

Specific studies on the photolytic decomposition of this compound and the identification of its photoreaction products are absent from the available scientific literature. Photolysis, the breakdown of compounds by light, could potentially be a degradation pathway, particularly for molecules with aromatic rings. However, without experimental data, the rate of decomposition and the nature of the resulting products remain unknown.

Environmental Persistence and Half-Life Determination in Various Matrices

While it has been noted that this compound can persist in the environment, quantitative data regarding its half-life in soil, water, or other matrices are not available in the reviewed literature. ontosight.ai The half-life of a compound is a key indicator of its persistence, representing the time it takes for half of the initial amount to degrade. Without this data, a precise assessment of its environmental persistence is not possible.

Environmental Half-Life of this compound

| Environmental Matrix | Half-Life (t½) | Conditions | Source |

|---|---|---|---|

| Soil | No data available | N/A | N/A |

| Water | No data available | N/A | N/A |

| Sediment | No data available | N/A | N/A |

Microbial Degradation and Bioremediation of Sodium 2,4,5 Trichlorophenylacetate

Identification and Characterization of Microbial Decomposers

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade chlorinated aromatic compounds. nih.gov These organisms have evolved sophisticated enzymatic systems to cleave the stable carbon-halogen bonds and mineralize these complex molecules. semanticscholar.org

Bacterial Strains Involved in Chlorinated Aromatic Degradation

Numerous bacterial genera have been identified for their capacity to degrade chlorinated aromatic compounds. Notably, species within Pseudomonas, Alcaligenes, Bacillus, Cupriavidus, Raoultella, and Rahnella have been shown to utilize these compounds as carbon and energy sources. nih.govresearchgate.netiaea.orgnih.gov For instance, Pseudomonas putida GJ31 can simultaneously grow on toluene (B28343) and chlorobenzene, metabolizing them through a meta-cleavage pathway. nih.govasm.org Another example is Pseudomonas sp. strain CBS3, which can convert 4-chlorophenylacetate (B1239117) to 3,4-dihydroxyphenylacetate. nih.gov The bacterium Desulfitobacterium hafniense has been identified as a key player in the reductive dehalogenation of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), an intermediate in the degradation of 2,4,5-T. nih.gov

| Bacterial Genus | Degraded Compound(s) | Reference(s) |

| Pseudomonas | Toluene, Chlorobenzene, 4-chlorophenylacetate | nih.govasm.orgnih.gov |

| Alcaligenes | Chlorinated aromatics | nih.gov |

| Bacillus | 3-chlorobenzoic acid, 2,4-dichlorophenol, 1,2,4-trichlorobenzene | iaea.org |

| Cupriavidus | 2,4-dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Raoultella | Chlorotoluenes | researchgate.net |

| Rahnella | Chlorotoluenes | researchgate.net |

| Desulfitobacterium | 2,4,5-trichlorophenol (2,4,5-TCP) | nih.gov |

Fungal Species Exhibiting Degradative Capabilities

Fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide array of persistent organic pollutants, including chlorinated herbicides. nih.gov Genera such as Aspergillus, Fusarium, Penicillium, and Rigidoporus have been implicated in the degradation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.govnih.govmdpi.com For example, Fusarium oxysporum and Penicillium rugulosum have been reported to degrade 2,4-D. nih.gov The white-rot fungus Rigidoporus sp. FMD21 has demonstrated the ability to break down both 2,4-D and 2,4,5-T, a process in which laccase and cytochrome P450 enzymes are believed to play a significant role. nih.govmdpi.comconsensus.app

| Fungal Genus | Degraded Compound(s) | Reference(s) |

| Aspergillus | 2,4-D | mdpi.com |

| Fusarium | 2,4-D, 2,4,5-T | nih.govnih.gov |

| Penicillium | 2,4-D | nih.gov |

| Rigidoporus | 2,4-D, 2,4,5-T | nih.govmdpi.comconsensus.app |

| Verticillium | 2,4-D, 2,4,5-T | nih.gov |

Role of Microbial Consortia in Enhanced Biotransformation

In many natural and engineered environments, the complete mineralization of complex pollutants is achieved not by a single microbial species, but by a cooperative community, or consortium, of different microorganisms. epa.govmdpi.comnih.gov These consortia can exhibit enhanced biotransformation capabilities due to complementary metabolic pathways. mdpi.com For instance, the anaerobic degradation of 2,4,5-T has been shown to involve a microbial consortium where different members carry out distinct steps of the degradation process. researchgate.netconsensus.app One group of organisms may perform the initial ether cleavage and reductive dechlorination, while others, such as syntrophic bacteria and methanogens, further break down the resulting intermediates like phenol (B47542). researchgate.net This division of labor allows for a more efficient and complete breakdown of the parent compound than would be possible by any single species alone. epa.gov

Elucidation of Enzymatic Degradation Pathways

The biodegradation of Sodium 2,4,5-trichlorophenylacetate and related compounds hinges on a series of enzymatic reactions that systematically dismantle the molecule. The initial and most critical step is the removal of chlorine atoms from the aromatic ring, a process known as dehalogenation. semanticscholar.orgnih.gov

Dehalogenation Mechanisms (Reductive, Oxidative, Hydrolytic, Substitutive, Eliminative)

Microorganisms employ several distinct enzymatic strategies to achieve dehalogenation. nih.gov These mechanisms can be broadly categorized as:

Reductive Dehalogenation: This process involves the replacement of a chlorine atom with a hydrogen atom and is a predominant pathway under anaerobic conditions. nih.govepa.gov It requires an electron donor and has been observed in the degradation of various chlorinated aromatic compounds. nih.govepa.gov For example, the anaerobic degradation of 2,4,5-T can proceed via reductive dechlorination. researchgate.netconsensus.app Cell-free extracts of an anaerobic bacterium have demonstrated the ability to reductively dehalogenate 3-chlorobenzoate. epa.gov

Oxidative Dehalogenation: In this aerobic process, monooxygenase or dioxygenase enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the removal of a chlorine atom. semanticscholar.orgmdpi.com For instance, the conversion of 4-chlorophenylacetate to 3,4-dihydroxyphenylacetate by Pseudomonas sp. strain CBS3 is thought to occur via a dioxygenated intermediate. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a chlorine atom with a hydroxyl group derived from a water molecule. semanticscholar.orgnih.gov While more common for aliphatic organohalogens, hydrolytic dehalogenation of aromatic compounds has been reported. nih.gov The enzyme 4-chlorobenzoyl-CoA dehalogenase is a well-studied example of a hydrolytic dehalogenase that acts on an aromatic substrate. nih.gov

Substitutive and Eliminative Dehalogenation: These represent other, less common, enzymatic strategies for removing halogens from organic compounds.

Aromatic Ring Cleavage Processes (e.g., Meta-cleavage)

Following dehalogenation, the resulting dihydroxylated aromatic intermediate, a catechol, is susceptible to ring cleavage by dioxygenase enzymes. scispace.com There are two primary pathways for aromatic ring cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. scispace.com

While the ortho-cleavage pathway is commonly associated with the degradation of chlorocatechols, the meta-cleavage pathway has also been identified in some bacteria. epa.govresearchgate.net The meta-cleavage of 3-chlorocatechol (B1204754) can sometimes lead to the formation of a reactive acylchloride that inactivates the catechol 2,3-dioxygenase enzyme. nih.govasm.org However, some bacterial strains, like Pseudomonas putida GJ31, possess a resistant catechol 2,3-dioxygenase that allows them to successfully utilize the meta-cleavage pathway for the degradation of chloroaromatics. nih.govasm.org This enzyme converts 3-chlorocatechol to 2-hydroxy-cis,cis-muconic acid, which can then be further metabolized. nih.govasm.org

Hydroxylation Reactions and Subsequent Metabolism

The initial and critical step in the aerobic microbial degradation of this compound is the cleavage of the ether bond, a reaction catalyzed by specific oxygenase enzymes. This process transforms the herbicide into 2,4,5-trichlorophenol (2,4,5-TCP). frontiersin.orgnih.gov

In some bacteria, such as Burkholderia cepacia AC1100, the enzyme system responsible for this initial conversion is encoded by the tftAB genes. frontiersin.orgresearchgate.net These genes produce the two subunits of the 2,4,5-trichlorophenoxyacetic acid oxygenase. frontiersin.org Following this, a two-component monooxygenase, encoded by the tftCD genes, hydroxylates 2,4,5-TCP. frontiersin.orgresearchgate.net This hydroxylation can lead to the formation of intermediates like 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ) and subsequently 5-chloro-2-hydroxy-1,4-benzoquinone (5-CHQ). researchgate.net Further enzymatic reactions, mediated by products of the tftEFGH gene cluster, metabolize these intermediates, eventually funneling them into the tricarboxylic acid (TCA) cycle for complete mineralization. researchgate.net

Genetic and Molecular Basis of Microbial Degradation

The ability of microorganisms to degrade chlorinated compounds like this compound is rooted in specific sets of genes, often organized into clusters. These gene clusters encode the enzymes necessary for the step-by-step breakdown of the contaminant.

Identification and Characterization of Catabolic Genes (e.g., tfd, cad gene clusters)

Two of the most well-studied gene clusters involved in the degradation of chlorophenoxyacetic acids are the tfd and cad gene clusters.

The tfd gene cluster , first identified on the pJP4 plasmid of Cupriavidus pinatubonensis JMP134, encodes a pathway for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide. frontiersin.orgmdpi.com This cluster includes genes like tfdA, which codes for a 2,4-D/α-ketoglutarate dioxygenase that initiates the degradation by cleaving the ether linkage. oup.comnih.gov Subsequent genes in the cluster, such as tfdB, tfdC, tfdD, tfdE, and tfdF, are responsible for the further breakdown of the resulting chlorophenol into intermediates of central metabolism. nih.gov While primarily associated with 2,4-D, some bacteria capable of degrading 2,4,5-T also possess tfd gene homologs. frontiersin.org

The cad gene cluster represents an alternative pathway for the initial steps of chlorophenoxyacetic acid degradation. First characterized in Bradyrhizobium sp. strain HW13, the cadABC genes encode a three-component ring-hydroxylating dioxygenase that converts 2,4-D and 2,4,5-T to their corresponding phenols. nih.govasm.org This system is distinct from the TfdA enzyme. nih.gov The cad cluster often includes a regulatory gene, cadR, and a gene for a transport protein, cadK. nih.govplos.org The presence and multiplicity of cad genes have been reported in various bacteria, including Bradyrhizobium and Sphingomonas species. nih.govnih.govplos.org For instance, Bradyrhizobium sp. RD5-C2 possesses two distinct cad gene clusters, with the cad1 cluster playing a more significant role in degradation. nih.govresearchgate.net

| Gene Cluster | Key Genes | Function of Encoded Enzymes | Example Organisms |

| tfd | tfdA, tfdB, tfdC, tfdD, tfdE, tfdF | Ether bond cleavage, hydroxylation, ring cleavage, and further metabolism of chlorophenols. | Cupriavidus pinatubonensis JMP134, Bordetella petrii BT1 9.2 frontiersin.orgmdpi.com |

| cad | cadA, cadB, cadC, cadR, cadK | Ring-hydroxylating dioxygenase activity for initial conversion to phenols, regulation, and transport. | Bradyrhizobium sp. HW13, Bradyrhizobium sp. RD5-C2, Sphingomonas sp. ERG5 nih.govnih.govplos.org |

Regulation of Gene Expression in Response to Compound Presence

The expression of the catabolic genes for this compound degradation is tightly regulated. In many cases, the presence of the compound or its metabolites induces the transcription of the necessary genes.

For example, in Bradyrhizobium sp. RD5-C2, exposure to both 2,4-D and 2,4,5-T was found to significantly up-regulate the expression of the cadA1 gene, which is part of the primary degradation cluster. nih.govresearchgate.netnih.gov This indicates that the bacterium can sense the presence of these herbicides and respond by producing the enzymes required for their breakdown. The induction of the cad1 cluster by 2,4,5-T appeared to require a longer exposure time compared to 2,4-D. researchgate.net

In Pseudomonas cepacia AC1100, the enzymes for converting 2,4,5-T to 2,4,5-TCP appear to be constitutively expressed. However, the enzymes responsible for the subsequent degradation of 2,4,5-TCP are inducible and their expression is repressed when more easily metabolizable carbon sources like succinate, glucose, or lactate (B86563) are available. nih.gov The inducer for this part of the pathway is 2,4,5-TCP itself, not the parent compound 2,4,5-T. nih.gov

The cadR gene, often found within the cad cluster, is believed to encode a transcriptional regulator of the AraC/XylS type, which positively controls the expression of the other cad genes. nih.govplos.org Deletion of cadR1 in Bradyrhizobium sp. RD5-C2 inhibited the degradation of 2,4-D, confirming its essential role in regulating the pathway. researchgate.net

Horizontal Gene Transfer in Chlorinated Compound Degradation

Horizontal gene transfer (HGT) is a significant mechanism for the spread of catabolic genes and pathways for degrading chlorinated compounds among different bacterial species and genera. This process allows for rapid adaptation of microbial communities to new environmental contaminants.

The tfd genes, often located on mobile genetic elements like plasmids (e.g., plasmid pJP4 in C. pinatubonensis JMP134), are prime examples of genes that can be transferred horizontally. frontiersin.orgoup.com This transfer can lead to the acquisition of new degradative capabilities by recipient bacteria. For instance, the transfer of the tfdA gene to a phenol-degrading bacterium can enable it to degrade phenoxyacetic acid. oup.com

Phylogenetic analyses suggest that HGT has played a crucial role in the evolution and mosaic nature of tfd gene clusters. mdpi.com There is evidence of gene transfer between different bacterial orders, such as Burkholderiales and Sphingomonadales. mdpi.com Similarly, the cadA gene has been found in different genera, including Arthrobacter, suggesting its acquisition through HGT. plos.org The presence of cad and tfd genes on a composite transposon (Tn6228) on a plasmid in Sphingomonas sp. ERG5 further highlights the role of mobile genetic elements in the dissemination of these degradation pathways. plos.org

Factors Influencing Microbial Degradation Rates and Extent

The efficiency of microbial degradation of this compound is influenced by a variety of environmental factors. Among the most critical is the availability of oxygen.

Oxygen Availability (Aerobic vs. Anaerobic Conditions)

Microbial degradation of chlorinated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, but the pathways and efficiencies often differ significantly. omicsonline.org

Aerobic degradation is generally faster and more complete for many organic pollutants. omicsonline.org In the case of this compound, aerobic pathways typically involve oxygenase enzymes that use molecular oxygen to hydroxylate and cleave the aromatic ring, as described in the hydroxylation section. frontiersin.orgresearchgate.net This leads to the complete breakdown of the compound into carbon dioxide and water.

Anaerobic degradation , on the other hand, proceeds through different mechanisms. In the absence of oxygen, microorganisms can use the chlorinated compound as an electron acceptor in a process called reductive dechlorination. nih.gov This involves the removal of chlorine atoms from the aromatic ring. For 2,4,5-T, anaerobic degradation can lead to the formation of less chlorinated intermediates like 2,5-dichlorophenoxyacetic acid (2,5-D) or ether cleavage to 2,4,5-TCP, followed by dechlorination to products like 3,4-dichlorophenol (B42033) (3,4-DCP) and 3-chlorophenol (B135607) (3-CP). nih.gov While anaerobic processes are effective at dechlorination, the complete mineralization of the compound can be slower than under aerobic conditions. frontiersin.org In some cases, a combination of anaerobic and aerobic conditions can be highly effective, where the anaerobic step removes the chlorine atoms, making the resulting phenolic compounds more amenable to rapid degradation in a subsequent aerobic step. frontiersin.org Studies have shown that 2,4,5-T can be degraded under both aerobic and anaerobic conditions in contaminated soil environments. researchgate.net

pH and Temperature Effects on Biodegradation Kinetics

The kinetics of microbial degradation of this compound, the sodium salt of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), are significantly influenced by environmental conditions, primarily pH and temperature. Research has demonstrated that specific microorganisms exhibit optimal activity within defined ranges of these parameters.

A key organism in 2,4,5-T degradation research is the bacterium Pseudomonas cepacia (now known as Burkholderia cepacia). Studies on the pure culture of P. cepacia strain AC1100 have identified an optimal temperature of 30°C for the degradation of 2,4,5-T in soil. researchgate.netnih.govresearchgate.net Under these optimal temperature conditions and with adequate moisture (15% to 50% wt/vol), this strain was capable of degrading as much as 95% of the 2,4,5-T present at a high concentration of 1 mg per gram of soil within a single week. researchgate.netnih.gov

While extensive data on the optimal pH for 2,4,5-T degradation is specific to the microorganisms involved, related studies on the similar herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provide valuable context. For instance, the dioxygenase enzymes responsible for the initial breakdown of 2,4-D show optimal activity at a pH between 7.6 and 8.0 and a temperature of 30 to 35°C. nih.gov Other research involving microbial consortia for 2,4-D degradation has noted effectiveness in a pH range of 4.5 to 7.5, with specific studies setting the pH to a neutral 7.0 for optimal performance. researchgate.netnih.govfrontiersin.org This suggests that the optimal pH for 2,4,5-T degradation is likely near neutral, depending on the specific enzymatic pathways of the degrading microbes.

The following table summarizes the optimal conditions found for the degradation of 2,4,5-T and the related compound 2,4-D by specific microorganisms.

| Compound | Microorganism/Consortium | Optimal Temperature | Optimal pH | Degradation Efficiency | Source |

| 2,4,5-T | Pseudomonas cepacia AC1100 | 30°C | Not Specified | 95% degradation in 1 week | researchgate.netnih.gov |

| 2,4-D | Dioxygenase enzymes | 30-35°C | 7.6-8.0 | Not Specified | nih.gov |

| 2,4-D | Microbial Consortium | 30°C | 7.0 | 99% degradation in 6 days | nih.gov |

| 2,4-D | Microbial Consortium | Not Specified | 4.5-7.5 | Effective degradation | researchgate.net |

Nutrient Availability and Co-metabolism

The availability of nutrients and the metabolic strategy of the microorganisms are critical factors in the breakdown of this compound. Microorganisms can utilize this compound in two primary ways: as a sole source of carbon and energy, or through co-metabolism.

Some specialized bacteria have evolved to use 2,4,5-T as their primary food source. The well-studied strain Pseudomonas cepacia AC1100, for example, is capable of utilizing 2,4,5-T as its sole source of carbon and energy. frontiersin.orgnih.gov This metabolic capability is highly advantageous for bioremediation as it allows the organism to thrive and degrade the contaminant without the need for additional organic substrates.

In many environments, however, the degradation of recalcitrant compounds like 2,4,5-T occurs through co-metabolism. nih.gov This is a process where the microorganism degrades the contaminant while utilizing another compound as its primary carbon and energy source. The enzymes involved in the primary substrate metabolism fortuitously act on the contaminant, leading to its transformation. This is particularly important for the removal of pollutants at very low concentrations, where the contaminant itself cannot support microbial growth. nih.gov

Research has shown that anaerobic degradation of 2,4,5-T by a microbial consortium was facilitated by the presence of co-substrates like pyruvate (B1213749) and lactate, which served as carbon and energy donors. frontiersin.org Similarly, studies on the degradation of 2,4,5-T metabolites, such as 2,4,5-trichlorophenol, have shown that some bacteria can transform the intermediate but cannot use it as a carbon source, highlighting the necessity of another primary substrate for the organism's survival and complete degradation of the initial compound. scispace.com

The strategy of biostimulation, which involves adding nutrients to a contaminated environment, is based on this principle. In a successful landfill bioremediation project treating soil contaminated with 2,4,5-T, amendments such as rice straw and hulls were used to provide the necessary nutrients to stimulate the native microbial populations. frontiersin.orgvkm.nojlakes.org Fungal-bacterial interactions can also play a role in nutrient provision, where fungi transport and release carbon substrates that bacteria can then use to co-metabolically degrade pollutants. nih.gov

Methodological Approaches in Bioremediation Research

The study of the bioremediation of this compound employs a range of scientific methodologies to isolate and characterize degrading microorganisms, understand metabolic pathways, and monitor the efficacy of the process.

A foundational approach is the use of enrichment cultures . This involves collecting samples from contaminated soil or water and cultivating them in a laboratory medium where 2,4,5-T is the sole or primary carbon source. This selective pressure encourages the growth of microorganisms capable of degrading the compound, allowing for their isolation. frontiersin.orgnih.gov Research increasingly focuses on the use of microbial consortia , or mixed communities of microorganisms, as they often exhibit more robust and complete degradation capabilities than single strains due to synergistic metabolic activities. nih.govresearchgate.netmdpi.comresearchgate.net

To understand the "how" and "who" of degradation, a suite of molecular techniques is employed.

Polymerase Chain Reaction (PCR) is used to detect and amplify specific genes known to be involved in the degradation of phenoxy herbicides, such as the tftA gene, which codes for an enzyme that initiates the breakdown of 2,4,5-T. frontiersin.org

16S rRNA gene sequencing is a standard method for identifying the different bacterial and archaeal species present in a degrading consortium. frontiersin.orgresearchgate.net

Advanced "omics" approaches like metagenomics, metatranscriptomics, and metaproteomics provide a comprehensive view of the microbial community's genetic potential and functional activity. nih.govjlakes.org Stable Isotope Probing (SIP) is a powerful tool that uses labeled isotopes to trace the path of atoms from the contaminant into the cells of the microorganisms that are actively degrading it, providing definitive proof of their role. nih.govacs.org

The degradation process is tracked using various analytical chemistry techniques.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to measure the decrease in the concentration of 2,4,5-T and to detect, identify, and quantify the intermediate products, or metabolites, that are formed during its breakdown, such as 2,4,5-trichlorophenol. nih.govscispace.comasm.org

Mass Spectrometry (MS) , often coupled with GC or HPLC, provides definitive structural information to confirm the identity of these metabolites. scispace.com

Finally, laboratory investigations are often conducted in bioreactors or microcosms . These controlled environments, such as soil slurries or liquid cultures, allow researchers to manipulate conditions like pH, temperature, and nutrient levels to determine their effect on degradation rates and pathways. researchgate.netacs.org The efficiency of biodegradation is monitored by measuring the disappearance of the parent compound, the formation of intermediates, the release of chloride ions from the aromatic ring, or the production of carbon dioxide in cases of complete mineralization. nih.govscispace.comasm.org

The table below outlines common methodological approaches used in 2,4,5-T bioremediation research.

| Methodology Category | Specific Technique | Purpose | Source |

| Microbial Cultivation | Enrichment Cultures & Consortia | Isolate and grow microbes with degradation capabilities from contaminated sites. | frontiersin.orgnih.govmdpi.com |

| Molecular Biology | PCR (Polymerase Chain Reaction) | Detect specific genes responsible for degradation pathways (e.g., tftA). | frontiersin.org |

| Molecular Biology | 16S rRNA Sequencing | Identify microbial species within a degrading community. | frontiersin.orgresearchgate.net |

| Molecular Biology | "Omics" (e.g., Metagenomics, SIP) | Analyze community-level genetic potential and function; trace contaminant fate. | nih.govjlakes.orgacs.org |

| Analytical Chemistry | HPLC / GC | Quantify the parent compound and its breakdown products (metabolites). | nih.govscispace.com |

| Analytical Chemistry | Mass Spectrometry (MS) | Identify the chemical structure of unknown metabolites. | scispace.com |

| Experimental Systems | Bioreactors / Microcosms | Study degradation under controlled environmental conditions. | researchgate.netacs.org |

| Process Monitoring | Chloride Release / Metabolite Analysis | Track the progress and extent of the biodegradation reaction. | nih.govasm.org |

Interactions with Biological Systems Non Human Specificities

Influence on Microbial Community Dynamics in Soil and Aquatic Environments

The introduction of Sodium 2,4,5-trichlorophenylacetate into soil and aquatic ecosystems can lead to notable shifts in microbial community structure and function. As a member of the phenoxyacetate (B1228835) herbicide group, its effects are often linked to its chemical structure and concentration. While specific studies on this compound are limited, research on related compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) provides insight into its potential impacts.

The persistence and impact of this compound in soil are influenced by factors such as soil type, organic matter content, pH, and the existing microbial community's adaptation to such compounds. conicet.gov.ar The bioavailability of the herbicide for microbial degradation is a key factor, as sorption to soil particles can reduce its accessibility to microorganisms. conicet.gov.ar

Table 1: General Effects of Phenoxyacetate Herbicides on Microbial Communities

| Environment | Observed Effects on Microbial Community | Influencing Factors | Key Findings from Related Compounds (e.g., 2,4-D) |

|---|---|---|---|

| Soil | Transient shifts in community structure, initial inhibition of some populations, selective promotion of degrader species. oup.com | Soil type, organic matter, pH, microbial adaptation. conicet.gov.ar | Minor and temporary changes in functional diversity; initial modification of bacterial community structure with recovery upon degradation. oup.comconicet.gov.ar |

| Aquatic | Potential toxicity, persistence, and alteration of microbial community balance. blm.govjst.go.jp | Concentration, water chemistry, presence of other pollutants. | Herbicides can indirectly inhibit bacterial growth in biofilms by affecting primary producers like diatoms. jst.go.jp |

Plant-Microbe Interactions in the Presence of this compound

The rhizosphere, the soil region directly influenced by plant roots, is a hub of complex interactions between plants and microorganisms. These interactions are mediated by a variety of chemical signals, including root exudates. The presence of this compound can disrupt these delicate plant-microbe relationships.

Root exudates, which include sugars, amino acids, and secondary metabolites, play a crucial role in attracting and selecting for beneficial microorganisms, such as plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi. nih.govmdpi.com These microbes, in turn, can enhance plant growth by improving nutrient acquisition, producing phytohormones, and protecting against pathogens. mdpi.com Herbicides can alter the composition of root exudates, thereby influencing the recruitment and function of the rhizosphere microbiome. nih.gov For example, certain compounds in root exudates act as chemoattractants for specific beneficial bacteria. frontiersin.org Any alteration in the production of these compounds due to herbicide stress could impact the colonization of these beneficial microbes.

Nitrogen-fixing bacteria, which convert atmospheric nitrogen into a form usable by plants, are a critical component of the rhizosphere microbiome for many plant species. mdpi.commdpi.comjabonline.in Some of these bacteria are free-living, while others form symbiotic relationships with plants. mdpi.comnih.gov The activity of nitrogen-fixing bacteria can be sensitive to the presence of herbicides. While specific data on this compound is scarce, studies on other herbicides have shown both inhibitory and, in some cases, stimulatory effects on nitrogen-fixing populations, depending on the herbicide's chemical nature and concentration.

Mycorrhizal fungi form symbiotic associations with the roots of most plants, extending the plant's root system and enhancing the uptake of nutrients, particularly phosphorus. mdpi.com These fungi can be negatively affected by the application of certain pesticides. The impact depends on the specific herbicide, its concentration, and the fungal species involved.

Studies on Induced Plant Resistance Mechanisms (e.g., Dutch Elm Disease)

A notable area of research concerning this compound involves its ability to induce disease resistance in plants, particularly in the context of Dutch Elm Disease (DED). DED is a devastating vascular wilt disease of elm trees caused by the fungus Ceratocystis ulmi.

Research has demonstrated that treatment with this compound can enhance the resistance of American elms (Ulmus americana) to C. ulmi. conicet.gov.arresearchgate.net A key study by Brener and Beckman in 1968 proposed a mechanism for this enhanced resistance. conicet.gov.arresearchgate.net Their findings indicated that the compound does not act as a direct fungicide against C. ulmi. Instead, it appears to modify the host's physiology in a way that helps to localize the infection.

The proposed mechanism of action involves the retardation of the development of xylem vessels in the elm tree. nih.gov In susceptible elms, the large, contiguous xylem vessels of the springwood allow for the rapid and systemic spread of the fungal spores throughout the tree. By treating the elms with this compound, the development of these large vessels is inhibited. This results in a xylem structure that is less conducive to the spread of the pathogen, effectively helping the tree to wall off or localize the infection. nih.gov This localization of the infection is a recognized mechanism of resistance in elms and other plants suffering from vascular wilt diseases. conicet.gov.ar

Table 2: Research Findings on Induced Resistance in Dutch Elm Disease

| Study/Researcher | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Brener & Beckman (1968) | This compound enhances resistance of American elms to Ceratocystis ulmi. | Modification of host physiology, leading to localization of the infection. | conicet.gov.arresearchgate.net |

| General Research on DED Resistance | Resistance is negatively correlated with the dimensions of xylem vessels. | Treatments that retard vessel development can enhance resistance by facilitating the localization of the pathogen. | nih.gov |

Research on Bioaccumulation and Biotransformation in Non-Target Organisms (Excluding Mammalian Studies)

The potential for this compound and related compounds to accumulate in the tissues of non-target organisms and undergo transformation is a key aspect of its environmental fate and ecotoxicology.

Bioaccumulation: Bioaccumulation refers to the uptake of a chemical from the environment by an organism, resulting in a concentration in the organism that is higher than in the surrounding medium. For phenoxyacetate herbicides, the potential for bioaccumulation is generally considered to be low. industrialchemicals.gov.au This is partly due to their relatively high water solubility and the ability of many organisms to metabolize and excrete these compounds.

In fish, studies on the related compound 2,4,5-T have shown that it does not significantly bioaccumulate. pic.int Similarly, research on other phenoxy acid herbicides like 2,4-D has found that while they can be detected in fish tissues, their accumulation is often limited. researchgate.net The process of bioaccumulation in aquatic organisms is complex and can be influenced by factors such as the organism's metabolism, the chemical's properties, and the route of exposure (e.g., water, diet). nih.govnih.gov

Biotransformation: Biotransformation is the process by which organisms chemically modify foreign compounds (xenobiotics). This is a key detoxification mechanism. In fish, phenoxyacetic acids like 2,4,5-T can be conjugated with taurine (B1682933), a process that increases their water solubility and facilitates their excretion in urine. researchgate.net This metabolic pathway is a significant route for the elimination of these herbicides from the fish's body. researchgate.net

In aquatic invertebrates, biotransformation is also a critical process that influences the bioaccumulation of pesticides. ecotoxmodels.org The ability of these organisms to metabolize herbicides can significantly reduce the potential for these compounds to accumulate in their tissues and be transferred up the food chain.

Table 3: Bioaccumulation and Biotransformation of Related Phenoxyacetate Herbicides in Non-Target Organisms

| Organism Group | Process | Findings for Related Compounds (e.g., 2,4,5-T, 2,4-D) | Reference |

|---|---|---|---|

| Fish | Bioaccumulation | Low potential for significant bioaccumulation. | pic.int |

| Fish | Biotransformation | Conjugation with taurine facilitates excretion. | researchgate.net |

| Aquatic Invertebrates | Bioaccumulation | Influenced by biotransformation kinetics. | nih.govecotoxmodels.org |

| Aquatic Invertebrates | Biotransformation | A key process in reducing tissue concentrations. | ecotoxmodels.org |

Impact on Enzyme Systems in Environmental Isolates

This compound can exert its influence on microorganisms by affecting their enzyme systems. These enzymes are crucial for a wide range of metabolic processes, including nutrient cycling and the degradation of organic compounds.

The primary mechanism of action of phenoxyacetate herbicides in plants involves the disruption of normal hormonal regulation of growth. blm.gov In microorganisms, the impact is often related to their ability to metabolize the herbicide or their general sensitivity to its toxic effects.

A key enzymatic process in the microbial degradation of phenoxyacetate herbicides is the cleavage of the ether bond that links the aromatic ring to the acetate (B1210297) side chain. nih.govresearchgate.net This is often the initial and rate-limiting step in the breakdown of these compounds. Several types of enzymes have been identified in bacteria that can catalyze this reaction. One such group is the α-ketoglutarate-dependent dioxygenases. asm.org These enzymes use α-ketoglutarate as a co-substrate to oxidatively cleave the ether bond. asm.org Another enzyme system implicated in this process is the cytochrome P450 monooxygenases, which have been shown to catalyze the ether bond cleavage of phenoxybutyrate herbicides in some bacteria. nih.gov

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of Sodium 2,4,5-trichlorophenylacetate from complex environmental and biological samples. These techniques offer high resolution and sensitivity, enabling the precise measurement of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and well-established technique for the analysis of volatile and semi-volatile organic compounds, including derivatives of this compound. f1000research.com The compound itself is non-volatile due to its salt nature. Therefore, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. This often involves converting the acetate (B1210297) group to a more volatile ester, such as a methyl or ethyl ester.

In GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for the stationary phase within the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative (concentration) information. The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and selectivity for target analytes like the derivatized this compound. chromatographyonline.com

Key Parameters for GC-MS Analysis:

| Parameter | Typical Conditions |

| Column | HP-5ms or equivalent capillary column |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped, e.g., 50°C hold for 2 min, then ramp to 280°C at 10°C/min |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an increasingly popular and highly effective technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. wikipedia.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org

The sample is first injected into the LC system, where it is separated on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water, acetonitrile, or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate to improve ionization. lcms.cz The separated analyte then enters the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid stream. lcms.cz Tandem mass spectrometry (LC-MS/MS) is frequently employed to enhance selectivity and reduce matrix effects, which is particularly important for complex environmental samples. unl.ptusgs.gov

Typical LC-MS/MS Parameters:

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative ion mode |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for QqQ |

Spectroscopic Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of compounds like this compound. nih.govslideshare.net These methods provide detailed information about the molecular structure, bonding, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. researchgate.net Both ¹H and ¹³C NMR spectra would provide critical information about the arrangement of atoms in this compound. For instance, the number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum would reveal the substitution pattern on the phenyl ring and the nature of the acetate group. ufabc.edu.br Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between different parts of the molecule. nih.gov

Infrared (IR) spectroscopy is another valuable tool that identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. google.com The IR spectrum of this compound would show characteristic peaks for the carboxylate group (C=O and C-O stretching vibrations) and the aromatic ring.

High-resolution mass spectrometry (HRMS), often coupled with LC or GC, provides the exact mass of the molecule, allowing for the determination of its elemental composition. nptel.ac.in Fragmentation patterns observed in the mass spectrum can also offer clues about the molecular structure. researchgate.net

Sample Preparation and Extraction Protocols for Environmental Matrices

The accurate analysis of this compound in environmental matrices such as soil and water requires efficient sample preparation and extraction protocols to isolate the analyte from interfering substances. researchgate.net The choice of method depends on the matrix type and the analytical technique to be used.

For water samples, solid-phase extraction (SPE) is a commonly used technique. researchgate.net The water sample is passed through a sorbent cartridge that retains the analyte, which is then eluted with a small volume of an organic solvent. This process serves to both concentrate the analyte and remove interfering compounds.

For soil and sediment samples, more rigorous extraction methods are often necessary. These can include:

Ultrasonic extraction: The sample is mixed with a solvent and subjected to ultrasonic waves to enhance the extraction efficiency. unito.it

Pressurized liquid extraction (PLE): This technique uses elevated temperatures and pressures to increase the extraction efficiency of the solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined method that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents to remove matrix components. unito.it

The choice of extraction solvent is crucial and is typically based on the polarity of the analyte. For this compound, a polar solvent or a mixture of polar and non-polar solvents would be appropriate. After extraction, a cleanup step may be necessary to remove co-extracted matrix components that could interfere with the analysis.

Development of High-Throughput Analytical Methods

The need to analyze a large number of samples for environmental monitoring has driven the development of high-throughput analytical methods. These methods aim to reduce analysis time and cost without compromising data quality.

Automation of sample preparation is a key aspect of high-throughput analysis. This can be achieved using robotic systems for tasks such as liquid handling, SPE, and derivatization. Online SPE coupled directly to an LC-MS system is a powerful approach that automates the extraction and analysis process.

Fast chromatography techniques, such as ultra-high-performance liquid chromatography (UHPLC), can significantly reduce the run time of chromatographic separations by using columns with smaller particle sizes. This allows for faster flow rates and shorter analysis times.

The use of multi-residue methods, where multiple analytes are determined in a single analytical run, also contributes to high-throughput analysis. lcms.cz LC-MS/MS is particularly well-suited for these methods due to its high selectivity and sensitivity. By optimizing the chromatographic and mass spectrometric conditions, it is possible to develop methods capable of analyzing a wide range of compounds, including this compound and other related contaminants, in a single injection.

Environmental Modeling and Risk Assessment Methodologies

Application of Multimedia Mass Balance Models for Environmental Fate Prediction

Multimedia mass balance models are crucial tools for estimating the environmental distribution of chemicals. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, and biota) and use the chemical's physicochemical properties to predict its partitioning and concentration in each compartment over time. For Sodium 2,4,5-trichlorophenylacetate, these models help to understand its likely environmental sinks and pathways of exposure.

The fundamental principle of these models is the law of conservation of mass, where the input of a chemical into a system must equal the output plus the amount accumulated within the system. Key input parameters for these models include the chemical's water solubility, vapor pressure, octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant. fao.org

Table 1: Physicochemical Properties of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) for Multimedia Mass Balance Modeling

| Property | Value | Reference |

| Molecular Formula | C8H5Cl3O3 | nih.gov |

| Molecular Weight | 255.48 g/mol | nih.gov |

| Water Solubility | 278 mg/L at 25°C | herts.ac.uk |

| Vapor Pressure | 1.7 x 10⁻⁴ Pa at 25°C | herts.ac.uk |

| Henry's Law Constant | 1.2 x 10⁻⁶ Pa m³/mol at 25°C | herts.ac.uk |

| log Kow (Octanol-Water Partition Coefficient) | 2.89 | herts.ac.uk |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 200 - 1200 cm³/g | herts.ac.uk |

| pKa | 2.88 | herts.ac.uk |

This table presents data for 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) as a proxy for this compound.

The relatively high water solubility and moderate Koc value of 2,4,5-T suggest that it has the potential for mobility in soil and could leach into groundwater, although its persistence is also a key factor. herts.ac.uk The low Henry's Law constant indicates that volatilization from water surfaces is not a significant dissipation pathway. nih.govnih.gov Multimedia models like the Equilibrium Criterion (EQC) model and various fugacity-based models can utilize these parameters to provide a holistic view of the environmental fate of the compound.

Development of Predictive Models for Biodegradation

Biodegradation is a primary mechanism for the dissipation of this compound from the environment. Predictive models for biodegradation aim to forecast the rate and extent of microbial degradation based on the chemical's structure and environmental conditions.

Aerobic Biodegradation:

Under aerobic conditions, several bacterial strains have been identified that can degrade 2,4,5-T, often utilizing it as a sole source of carbon and energy. A well-studied example is Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100. nih.govresearchgate.net The degradation pathway in this organism involves the initial cleavage of the ether bond to form 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), which is then further degraded. researchgate.net

Anaerobic Biodegradation:

In anaerobic environments, such as saturated soils and sediments, the biodegradation of 2,4,5-T proceeds through different pathways. Reductive dechlorination is a key initial step, where chlorine atoms are sequentially removed from the aromatic ring. researchgate.netconsensus.app Studies with microbial consortia from freshwater sediments have shown the transformation of 2,4,5-T to various dichlorophenols (e.g., 2,5-dichlorophenol (B122974) and 3,4-dichlorophenol) and monochlorophenols (e.g., 3-chlorophenol), eventually leading to phenol (B47542), which can be mineralized to methane (B114726) and carbon dioxide. researchgate.netnih.gov The microorganisms Dehalobacter and Dehalococcoides have been implicated in these reductive dechlorination steps. researchgate.netnih.gov

Table 2: Key Microbial Genera and Degradation Products in the Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid

| Condition | Key Microbial Genera | Major Degradation Products | Reference |

| Aerobic | Burkholderia, Nocardioides, Sphingomonas, Bradyrhizobium | 2,4,5-Trichlorophenol, 3,5-Dichlorocatechol, Chlorosuccinic acid | nih.govresearchgate.netfrontiersin.orgfrontiersin.org |

| Anaerobic | Dehalobacter, Dehalococcoides, Clostridium | 2,5-Dichlorophenoxyacetic acid, 3,4-Dichlorophenol (B42033), 2,5-Dichlorophenol, 3-Chlorophenol (B135607), Phenol | researchgate.netconsensus.appnih.gov |

Predictive models for biodegradation can range from simple first-order decay models to more complex models that incorporate microbial population dynamics and the influence of environmental variables.

Integration of Environmental Parameters in Simulation Models

The environmental fate and transport of this compound are significantly influenced by various environmental parameters. Simulation models that integrate these factors provide more realistic predictions of the compound's behavior in specific settings.

Key environmental parameters include:

Soil Properties: Soil type, organic matter content, pH, and moisture content affect the adsorption, mobility, and degradation of the herbicide. researchgate.net For instance, higher organic matter content generally leads to increased adsorption, reducing its availability for leaching and biodegradation. herts.ac.uk

Temperature: Microbial activity is temperature-dependent. The degradation of 2,4,5-T by Pseudomonas cepacia AC1100 in soil is optimal at 30°C. researchgate.net

pH: The pH of the soil and water influences the chemical form of the herbicide. Since 2,4,5-T is a weak acid, at environmentally relevant pH values, it will exist predominantly in its anionic form, which is more water-soluble and less prone to volatilization. researchgate.net

Moisture: Soil moisture content is critical for microbial activity and for the transport of the chemical through the soil profile. Optimal degradation of 2,4,5-T by P. cepacia AC1100 occurs at moisture contents between 15% and 50%. researchgate.net

Simulation models like the Pesticide Root Zone Model (PRZM), Groundwater Loading Effects of Agricultural Management Systems (GLEAMS), and HowLeaky incorporate these parameters to simulate pesticide runoff, leaching, and degradation in agricultural landscapes.

Table 3: Influence of Environmental Parameters on the Degradation of 2,4,5-Trichlorophenoxyacetic Acid

| Parameter | Influence on Degradation | Optimal Conditions/Remarks | Reference |

| Temperature | Degradation rate generally increases with temperature up to an optimum. | Optimum for P. cepacia AC1100 is 30°C. | researchgate.net |

| Soil Moisture | Affects microbial activity and substrate availability. | Optimal for P. cepacia AC1100 is 15-50% (wt/vol). | researchgate.net |

| pH | Influences the chemical form and microbial activity. | Degradation can occur over a range of pH values, with specific optima for different microbial populations. | researchgate.netnih.gov |

| Organic Matter | Can increase adsorption, potentially reducing bioavailability for degradation. | Higher organic matter can lead to longer persistence. | herts.ac.uk |

| Oxygen Availability | Determines whether aerobic or anaerobic pathways dominate. | Aerobic degradation is generally faster than anaerobic degradation. | nih.gov |

Quantitative Structure-Activity Relationships (QSARs) in Environmental Assessment

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity. mdpi.comnih.gov In the environmental assessment of this compound, QSARs can be used to predict its toxicity to various organisms, its potential for bioaccumulation, and other ecotoxicological endpoints.

QSAR models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property. Molecular descriptors are numerical representations of a molecule's physicochemical properties and can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons. hufocw.org

For phenoxyacetic acid herbicides, studies have shown that properties like lipophilicity (often represented by log Kow), polarizability, and the number of hydrogen bond acceptors are significant predictors of their biological activity. mdpi.com For example, increased lipophilicity can lead to greater membrane permeability and potentially higher toxicity. mdpi.com

Table 4: Example of Molecular Descriptors and Ecotoxicity Data for QSAR Analysis of Phenoxyacetic Acid Herbicides

| Compound | log Kow | Polarizability (ų) | H-bond Acceptors | Acute Toxicity to Fish (Oncorhynchus mykiss) 96-h LC50 (µg/L) |

| Phenoxyacetic acid | 1.35 | 16.3 | 3 | >100,000 |

| 4-Chlorophenoxyacetic acid (4-CPA) | 2.02 | 17.8 | 3 | ~25,000 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2.81 | 19.3 | 3 | ~1,100 |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2.89 | 20.8 | 3 | ~1,100 |

This table is illustrative and compiles data from various sources for comparative purposes. Actual QSAR models would use a much larger and more consistent dataset. herts.ac.ukmdpi.com

QSAR models, once validated, can be valuable for screening large numbers of chemicals for potential environmental risks, prioritizing them for further testing, and filling data gaps where experimental data is unavailable. researchgate.net

Future Research Directions and Emerging Opportunities

Advanced 'Omics' Technologies in Degradation Pathway Discovery (e.g., Metagenomics, Proteomics)

Understanding the microbial degradation of Sodium 2,4,5-trichlorophenylacetate is fundamental to developing effective bioremediation strategies. Advanced 'omics' technologies, such as metagenomics and proteomics, offer powerful tools to uncover the complex microbial communities and enzymatic pathways involved in the breakdown of this resilient compound.

Metagenomics allows for the study of the collective genetic material from a microbial community, bypassing the need to culture individual species. This is particularly crucial as many environmentally relevant microbes are difficult to grow in laboratory settings. frontiersin.org In the context of 2,4,5-T degradation, metagenomic analysis of contaminated soil and sediment can reveal the diversity of catabolic genes and identify novel degradation pathways. For instance, research on the anaerobic degradation of 2,4,5-T has pointed to the involvement of specific microbial consortia. researchgate.net One study identified that the transformation of 2,4,5-T to phenol (B47542) was potentially carried out by bacteria such as Dehalobacter, Sulfuricurvum, Bacteroides, Acetobacterium, and Clostridium sensu stricto 7. The subsequent breakdown of phenol was likely accomplished by Smithella, Syntrophorhabdus, Methanofollis, and Methanosaeta. researchgate.net Metagenomics can further elucidate the intricate metabolic handoffs within these communities.

Proteomics , the large-scale study of proteins, provides a direct look at the functional machinery of microorganisms during the degradation process. researchgate.net By identifying the proteins that are upregulated in the presence of this compound, researchers can pinpoint the specific enzymes responsible for its breakdown. Techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry (MS) are employed to separate and identify these key proteins. researchgate.net For example, in the degradation of other aromatic compounds, proteomics has been instrumental in identifying key enzymes like dioxygenases and dehydrogenases. tandfonline.com This approach can be applied to 2,4,5-T-degrading bacteria to uncover the specific enzymes involved in cleaving the aromatic ring and removing the chlorine atoms.

The integration of metagenomic and proteomic data can provide a comprehensive picture of the bioremediation process, from the genetic potential of the microbial community to the actual enzymatic activity.

Synthetic Biology Approaches for Engineered Bioremediation Systems

Synthetic biology offers the potential to design and construct novel biological systems or redesign existing ones for specific purposes, including the enhanced bioremediation of pollutants like this compound. nih.govbg.ac.rs This field moves beyond using naturally occurring microorganisms to engineering microbes with optimized degradation capabilities. dtu.dk

A key strategy in synthetic biology is the creation of engineered microbial consortia . nih.gov Different microbial strains can be engineered to carry out specific steps in the degradation pathway, creating a more robust and efficient system. For example, a synthetic consortium could be developed where one strain is responsible for the initial dechlorination of 2,4,5-T, while another is optimized to mineralize the resulting phenolic intermediates. nih.gov

The soil bacterium Pseudomonas putida is a common chassis for synthetic biology applications in bioremediation due to its metabolic versatility and stress resistance. asm.orgnih.gov Researchers have successfully engineered P. putida to degrade a variety of pollutants. For instance, strains have been developed to break down 2,4-dinitrotoluene (B133949) (2,4-DNT), another toxic aromatic compound, by introducing the necessary degradation genes from other bacteria. asm.orgnih.gov Similar approaches could be used to engineer P. putida to specifically target and degrade this compound. This could involve introducing genes encoding for enzymes that can attack the specific chlorine substitutions on the phenyl ring of 2,4,5-T. frontiersin.orgnih.gov

Furthermore, synthetic biology tools can be used to improve the survival and efficacy of engineered microbes in the environment. This includes incorporating features like biosensors to detect the pollutant and control the expression of degradation genes, and containment mechanisms to prevent the uncontrolled spread of genetically modified organisms. uth.gr

Development of Novel Materials for Environmental Remediation

In addition to biological approaches, the development of novel materials for the adsorption and degradation of this compound is a promising area of research. These materials can be used in water treatment systems or for in-situ soil remediation.

Biochar , a carbon-rich material produced from the pyrolysis of biomass, has shown significant potential for the remediation of pesticide-contaminated soils and water. mdpi.comresearchgate.net Its high surface area, porosity, and the presence of functional groups make it an effective adsorbent for a range of organic pollutants, including phenoxyacetic herbicides. mdpi.commdpi.com Studies have demonstrated the effectiveness of biochar derived from various feedstocks, such as rice husk and sugarcane bagasse, in removing pesticides from water. nih.gov The adsorption capacity of biochar can be further enhanced through modification and activation processes. mdpi.com

| Adsorbent Material | Target Pollutant(s) | Key Findings |

| Biochar | Pesticides (general), 2,4-D | High adsorption capacity due to porous structure and large surface area. Can be produced from various low-cost biomass sources. mdpi.comresearchgate.net |

| Layered Double Hydroxides (LDHs) | 2,4,5-T | High retention capacity (up to 718 mg/g) through adsorption and intercalation. researchgate.net |

| Modified Magnetic Nanoparticles | 2,4-D | Effective removal from aqueous solutions. jwent.net |

| Graphene Oxide-Fe3O4 Nanocomposite | 2,4-D | Good adsorption kinetics and equilibrium. mdpi.com |

| High-Silica Zeolites | Organic micro-pollutants | High adsorption capacity for various organic compounds. tudelft.nl |

Layered double hydroxides (LDHs) are another class of materials that have shown promise for the removal of 2,4,5-T from wastewater. researchgate.net These materials can adsorb the herbicide on their surface and also intercalate it into their interlayer spaces, leading to a high retention capacity. One study reported a retention capacity of up to 718 mg of 2,4,5-T per gram of LDH. researchgate.net

Nanomaterials , such as magnetic nanoparticles and graphene-based composites, are also being explored for their potential in environmental remediation. nih.govmdpi.com These materials offer a high surface-area-to-volume ratio, which can lead to enhanced adsorption and catalytic degradation of pollutants. For instance, magnetic nanoparticles functionalized with amino groups have been shown to be effective in removing 2,4-D from aqueous solutions. jwent.net

Interdisciplinary Research on Persistent Organic Pollutants (POPs)

Addressing the challenges posed by this compound and other POPs requires a collaborative, interdisciplinary approach that integrates environmental science, chemistry, biology, and social sciences.

The historical context of 2,4,5-T as a component of Agent Orange highlights the long-term societal and health impacts of POPs. aspeninstitute.orgva.govresearchgate.net Research into the environmental fate of Agent Orange and its dioxin contaminant, TCDD, has shown that these compounds can persist in the environment for extended periods. nih.gov This underscores the need for long-term monitoring and remediation strategies.

Socio-economic analysis is becoming an increasingly important aspect of POPs research. bg.ac.rsresearchgate.netcore.ac.uk Studies have begun to quantify the economic burden of POPs on human health and the environment. bg.ac.rsresearchgate.net This type of research can help to inform policy decisions and prioritize remediation efforts. For example, a study in Serbia estimated the cost of diseases potentially caused by POPs to be around €68 million over a five-year period. bg.ac.rsresearchgate.net

Future interdisciplinary research should focus on developing a holistic understanding of the life cycle of POPs, from their sources and environmental transport to their health effects and socio-economic consequences. This will involve collaboration between scientists, engineers, policymakers, and community stakeholders to develop sustainable and equitable solutions for managing the legacy of these persistent pollutants.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Sodium 2,4,5-trichlorophenylacetate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves neutralizing 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with sodium hydroxide. A similar procedure to involves refluxing the acid precursor in methanol with sulfuric acid as a catalyst, followed by neutralization, filtration, and recrystallization . Purity can be assessed via melting point determination (compare to literature values, e.g., 177–181°C for the acid form ) and chromatographic methods (HPLC or GC-MS).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- FT-IR to identify carboxylate and aromatic Cl functional groups.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- Elemental analysis to verify stoichiometry.

- Cross-reference with databases (e.g., CAS 93-72-1 for the acid form ) to validate results.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers away from light and moisture, as per stability data for similar chlorinated compounds .

- Waste disposal : Follow EPA guidelines for halogenated organic waste due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers mitigate and quantify TCDD contamination in this compound batches?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to remove TCDD, a known contaminant from 2,4,5-T synthesis .

- Detection : Employ GC-MS with electron capture detection (ECD) or HRMS (High-Resolution Mass Spectrometry) to quantify TCDD at parts-per-trillion levels .

- Validation : Compare results to historical contamination thresholds (e.g., 3.1 kg TCDD per 75,000 kg 2,4,5-T in Agent Orange applications ).